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molecular formula C12H6F3NO3S B134008 6-Cyano-2-naphthyl trifluoromethanesulfonate CAS No. 145369-29-5

6-Cyano-2-naphthyl trifluoromethanesulfonate

Cat. No. B134008
M. Wt: 301.24 g/mol
InChI Key: HCBCJAFWOBCSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06221914B1

Procedure details

To a solution of trifluoromethanesulfonic acid 6-cyano-naphthalen-2-yl ester from Example 95 (1.50 g, 4.98 mmol) in 20 mL of anhydrous DMF was added palladium(II) acetate (33.53 mg, 0.15 mmol), triphenylphosphine (78.36 mg, 0.30 mmol), triethylamine (1.39 mL, 9.96 mmol) and 5 mL of methanol. This mixture was purged with carbon monoxide for ten minutes. The reaction mixture was then placed under balloon pressure of carbon monoxide and heated to 60° C. for 16 hours. The mixture was then diluted with brine, extracted with EtOAc (3×100 mL), extracts washed with 1N HCl (2×100 mL), dried over MgSO4, and concentrated under reduced pressure. Flash chromatography (hexane to 20% EtOAc/hexane) afforded the desired product as a white solid (525 mg, 50%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
78.36 mg
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
33.53 mg
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8](OS(C(F)(F)F)(=O)=O)[CH:7]=[CH:6]2)#[N:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[CH3:47][OH:48].CN([CH:52]=[O:53])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:47][O:48][C:52]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([C:1]#[N:2])[CH:4]=2)[CH:9]=1)=[O:53] |f:5.6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CC(=CC2=CC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
78.36 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
33.53 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This mixture was purged with carbon monoxide for ten minutes
ADDITION
Type
ADDITION
Details
The mixture was then diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
extracts washed with 1N HCl (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 525 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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